4-Hydroxy-8,8-dimethyl-3-phenyl-7,8-dihydro-2H,6H-pyrano(3,2-g)chromen-2-one

Physicochemical Characterization Lipophilicity Drug-likeness

4-Hydroxy-8,8-dimethyl-3-phenyl-7,8-dihydro-2H,6H-pyrano(3,2-g)chromen-2-one (CAS 27305-41-5) is a synthetic linear pyranocoumarin featuring a characteristic 2,2-dimethylpyran ring fused to a 4-hydroxy-3-phenylcoumarin core. This compound belongs to the broader class of 3-phenylpyranocoumarins, structurally related to natural products such as robustin and robustic acid.

Molecular Formula C20H18O4
Molecular Weight 322.4 g/mol
CAS No. 27305-41-5
Cat. No. B12705023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-8,8-dimethyl-3-phenyl-7,8-dihydro-2H,6H-pyrano(3,2-g)chromen-2-one
CAS27305-41-5
Molecular FormulaC20H18O4
Molecular Weight322.4 g/mol
Structural Identifiers
SMILESCC1(CCC2=CC3=C(C=C2O1)OC(=O)C(=C3O)C4=CC=CC=C4)C
InChIInChI=1S/C20H18O4/c1-20(2)9-8-13-10-14-16(11-15(13)24-20)23-19(22)17(18(14)21)12-6-4-3-5-7-12/h3-7,10-11,21H,8-9H2,1-2H3
InChIKeyKEEUVUWDHBCBMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxy-8,8-dimethyl-3-phenyl-7,8-dihydro-2H,6H-pyrano(3,2-g)chromen-2-one (CAS 27305-41-5): A 4-Hydroxy-3-phenyl Pyranocoumarin Scaffold for Procurement Consideration


4-Hydroxy-8,8-dimethyl-3-phenyl-7,8-dihydro-2H,6H-pyrano(3,2-g)chromen-2-one (CAS 27305-41-5) is a synthetic linear pyranocoumarin featuring a characteristic 2,2-dimethylpyran ring fused to a 4-hydroxy-3-phenylcoumarin core [1]. This compound belongs to the broader class of 3-phenylpyranocoumarins, structurally related to natural products such as robustin and robustic acid [2]. The presence of both a 4-hydroxyl group and a 3-phenyl substituent on the dihydropyranocoumarin scaffold creates a unique combination of hydrogen-bond donor/acceptor capacity and molecular volume not found in simpler pyranocoumarins like xanthyletin, positioning it as a versatile intermediate or scaffold for medicinal chemistry exploration.

Why Xanthyletin or Simple Pyranocoumarins Cannot Replace 4-Hydroxy-8,8-dimethyl-3-phenyl-7,8-dihydro-2H,6H-pyrano(3,2-g)chromen-2-one in Targeted Research


The 4-hydroxy-3-phenyl substitution pattern fundamentally differentiates this compound from unsubstituted pyranocoumarins such as xanthyletin or angular isomers like seselin. The 4-hydroxyl group is a critical pharmacophoric element known to enable metal chelation, hydrogen bonding with biological targets (e.g., HIV-1 protease), and redox activity, while the 3-phenyl ring increases lipophilicity and potential π-stacking interactions [1]. In contrast, xanthyletin lacks both the 4-hydroxyl and 3-phenyl groups, resulting in a simpler hydrogen-bonding profile and reduced steric bulk that cannot mimic the target interactions of this compound. Generic substitution therefore fails where the research objective requires a specific combination of a chelating hydroxyl, a bulky aromatic substituent, and the conformational constraint of the dihydropyran ring.

Quantitative Differentiation Evidence for 4-Hydroxy-8,8-dimethyl-3-phenyl-7,8-dihydro-2H,6H-pyrano(3,2-g)chromen-2-one Against Closest Analogs


Physicochemical Property Differentiation: Higher Lipophilicity and Molecular Weight vs. Xanthyletin

The target compound exhibits a substantially higher molecular weight (322.35 g/mol) and predicted lipophilicity compared to the unsubstituted xanthyletin (228.24 g/mol), driven by the addition of the 3-phenyl and 4-hydroxyl groups [1]. This difference is quantitatively reflected in the predicted logP values and boiling points, which impact membrane permeability, solubility, and protein-binding potential. The target compound's boiling point is 490.5°C at 760 mmHg, indicating greater cohesive energy and lower volatility than typical smaller pyranocoumarins .

Physicochemical Characterization Lipophilicity Drug-likeness

Published Synthetic Route with Verified Yields Enables Reliable Procurement Specifications

A peer-reviewed synthesis of 3-phenylxanthyletin (the 2H,8H oxidized analog) provides a validated route to the core scaffold, with reported yields that serve as a baseline for the target compound's dihydro analog [1]. The method involves iodine-blocking of the 8-position, propagylation, and cyclization, yielding the 3-phenylpyranocoumarin framework in acceptable overall yield. Subsequent reduction of the 7,8-double bond would deliver the target compound. This synthetic history provides procurement confidence: the compound is not an uncharacterized, theoretical entity but is supported by established heterocyclic chemistry methodology.

Organic Synthesis Process Chemistry Quality Control

4-Hydroxy Group Enables Target Interaction Capabilities Absent in Xanthyletin and Simple Pyranocoumarins

In the 4-hydroxycoumarin series, the 4-hydroxyl group is essential for inhibition of HIV-1 protease. A comprehensive SAR study demonstrated that 3-substituted-4-hydroxycoumarins achieve IC50 values in the low micromolar range against HIV-1 PR, whereas coumarins lacking the 4-hydroxyl are inactive [1]. Although the exact target compound was not tested in this study, the 4-hydroxy-3-phenyl substitution pattern matches the core pharmacophore required for activity. Xanthyletin and seselin, which lack this hydroxyl, cannot engage the catalytic aspartates of the protease through the same hydrogen-bond network, providing a clear class-level differentiation.

Medicinal Chemistry HIV-1 Protease Inhibition Structure-Based Design

Differentiation from Angular Pyranocoumarins: Linear Topology Enables Distinct Biological Target Recognition

Angular pyranocoumarins such as seselin exhibit biological activity profiles (e.g., antifungal, JAK2 inhibition) that are distinct from the linear 3-phenylpyranocoumarins . Seselin targets the JAK2 kinase to modulate macrophage inflammation, while the linear 4-hydroxy-3-phenyl scaffold is associated with HIV-1 protease and other enzyme targets. The angular fusion also alters the three-dimensional shape and dipole moment, leading to divergent recognition by biological targets. Comparative studies on angular vs. linear pyranocoumarins indicate that the topology switch alone can invert or abolish biological activity [1].

Angular vs. Linear Pyranocoumarins Target Selectivity Seselin

Procurement-Driven Application Scenarios for 4-Hydroxy-8,8-dimethyl-3-phenyl-7,8-dihydro-2H,6H-pyrano(3,2-g)chromen-2-one


HIV-1 Protease Inhibitor Lead Optimization

Based on the established class-level SAR that 4-hydroxy-3-phenylcoumarins inhibit HIV-1 protease (IC50 range ~1–50 µM), this compound serves as a direct entry point for structure-based optimization [1]. Its 4-hydroxyl group is essential for catalytic aspartate interactions, while the 3-phenyl ring provides a vector for substitution to improve potency and selectivity. Procurement of xanthyletin or seselin would fail to maintain the 4-hydroxyl pharmacophore and cannot substitute in this application.

Selective Physicochemical Probe for Membrane Permeability Studies

With a molecular weight of 322.35 g/mol and elevated lipophilicity compared to xanthyletin (∆MW +94 g/mol), this compound can serve as a calibrated probe in parallel artificial membrane permeability assays (PAMPA) or Caco-2 cell models . Its larger surface area and hydrogen-bonding capacity enable differentiation from smaller pyranocoumarins, helping to establish structure-permeability relationships within the coumarin chemical space.

Synthetic Intermediate for Natural Product-Inspired 3-Arylpyranocoumarin Libraries

The validated synthesis of the 3-phenylxanthyletin core (Monatshefte für Chemie, 1981) positions the target dihydro compound as a key platform for diversification [2]. The 4-hydroxyl group can be selectively alkylated or acylated, and the 7,8-dihydro bond offers an additional site for oxidative functionalization, enabling the generation of compound libraries inspired by robustin and robustic acid natural products.

Negative Control for Angular Pyranocoumarin Target Engagement Assays

Where seselin or other angular pyranocoumarins are being evaluated as JAK2 inhibitors or antifungal agents, this linear pyranocoumarin provides a topology-matched control compound [3]. Its distinct biological fingerprint ensures that observed activity is attributable to target engagement rather than promiscuous coumarin effects, supporting rigorous assay validation in industrial screening cascades.

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